5-Methyl-2-thienyl-(2-methylthiophenyl)methanol
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Overview
Description
5-Methyl-2-thienyl-(2-methylthiophenyl)methanol: is an organic compound featuring a thienyl group and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-thienyl-(2-methylthiophenyl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 2-methylthiophenylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation of the alcohol group can lead to the formation of the corresponding ketone.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the thienyl and thiophenyl groups can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-2-thienyl-(2-methylthiophenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be investigated for its potential biological activities. Compounds containing thienyl and thiophenyl groups have been studied for their antimicrobial, antifungal, and anticancer properties. Researchers may explore the biological activity of this compound to identify new therapeutic agents .
Medicine: In the field of medicine, derivatives of this compound could be explored for their pharmacological properties. The compound’s structural features may allow for the development of new drugs targeting specific biological pathways or receptors.
Industry: In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance .
Mechanism of Action
The mechanism of action of 5-Methyl-2-thienyl-(2-methylthiophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thienyl and thiophenyl groups can engage in π-π interactions and hydrogen bonding with biological molecules, influencing their activity. Additionally, the compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
2-Methylthiophenylmethanol: Similar in structure but lacks the thienyl group.
5-Methyl-2-thiophenecarboxaldehyde: Precursor in the synthesis of the target compound.
Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.
Uniqueness: 5-Methyl-2-thienyl-(2-methylthiophenyl)methanol is unique due to the presence of both thienyl and thiophenyl groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS2/c1-9-7-8-12(16-9)13(14)10-5-3-4-6-11(10)15-2/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOPLWGZKFWZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=CC=C2SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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